4-(Dimethylamino)butan-2-one
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Overview
Description
“4-(Dimethylamino)butan-2-one” is a chemical compound with the molecular formula C6H13NO . It is also known as 4-(dimethylamino)-2-butanone hydrochloride . The compound has a molecular weight of 115.18 .
Synthesis Analysis
The synthesis of “this compound” involves several steps . The reaction conditions include the use of C9H14N2O3S in water at 20℃ for approximately 0.416667 hours . Other methods involve the use of ammonium cerium (IV) nitrate in water at 20℃ for about 0.166667 hours . The yield of the reaction varies depending on the conditions and reagents used .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula, C6H13NO . The InChI key for this compound is WQVAMFRPCWXWSS-UHFFFAOYSA-N .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and depend on the specific conditions and reagents used . For example, the compound can react with acetic acid in ethanol . Other reactions involve the use of diammonium cerium (IV) nitrate in water at 20℃ for about 0.25 hours .
Physical and Chemical Properties Analysis
“this compound” has a number of physical and chemical properties. It has a molecular weight of 115.17 . The compound is soluble in water, with a solubility of 57.0 mg/ml or 0.495 mol/l . Its lipophilicity, as measured by Log Po/w (iLOGP), is 1.84 .
Scientific Research Applications
Antituberculosis Activity
- Antituberculosis Synthesis : A study by Omel’kov et al. (2019) reported the synthesis of new 4-dimethylamino-1-phenyl-1-(quinolin-3-yl)butan-2-ols with significant antituberculosis activity. Notably, one of the compounds, (1R*,2S*)-1-(6-Bromo-2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol hydrocitrate, demonstrated high efficacy and is in the final stage of clinical trials for use in clinical practice (Omel’kov, Fedorov, & Stepanov, 2019).
Analgesic and Anti-Inflammatory Properties
- Analgesic and Anti-Inflammatory Synthesis : Research conducted by Menozzi et al. (2000) involved synthesizing and testing a series of 4-dialkylamino-1-(5-substituted or unsubstituted 1-phenyl-1H-pyrazol-4-yl)butan-1-ols. Several of these compounds, particularly the dimethylaminoderivatives, exhibited good analgesic activity and strong platelet anti-aggregating properties (Menozzi, Mosti, Merello, Piana, Armani, Ghia, Angiola, & Mattioli, 2000).
Stereochemistry and Configuration Analysis
- Stereochemistry of Amino-Carbonyl Compounds : A 1973 study by Tramontini et al. explored the absolute and relative configuration of diastereomeric 1,3-amino-alcohols, including 4-dimethylamino-2,4-diphenyl-butan-2-ol. This study contributed to understanding the stereochemistry of such compounds, which is important for their application in various fields (Tramontini, Angiolini, Fouquey, & Jacques, 1973).
Synthesis of Extended π-Conjugated Organic Material
- Organic Material Synthesis : Antony et al. (2019) synthesized an extended π-conjugated chromophore using 4-dimethylamino-phenyl, which is significant in the development of new organic materials with potential applications in various technologies (Antony, Sundaram, Ramaclus, Inglebert, Raj, Dominique, Hegde, Vinitha, & Sagayaraj, 2019).
Safety and Hazards
“4-(Dimethylamino)butan-2-one” is classified as a dangerous substance . It has a hazard class of 3,8 and a packing group of Ⅲ . The precautionary statements for this compound include P210, P233, P240, P241, P242, P243, P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P370+P378, P403+P235, P405, and P501 .
Properties
IUPAC Name |
4-(dimethylamino)butan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(8)4-5-7(2)3/h4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVAMFRPCWXWSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20902537 |
Source
|
Record name | NoName_3051 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20902537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2543-57-9 |
Source
|
Record name | 4-(dimethylamino)butan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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